1-(3-Tert-butylphenyl)piperidin-3-amine
Description
1-(3-Tert-butylphenyl)piperidin-3-amine is a substituted piperidine derivative characterized by a tertiary-butylphenyl group at the 3-position of the piperidine ring and an amine functional group at the 3-position.
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-(3-tert-butylphenyl)piperidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)12-6-4-8-14(10-12)17-9-5-7-13(16)11-17/h4,6,8,10,13H,5,7,9,11,16H2,1-3H3 |
InChI Key |
WZLPKGYOHZQPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N2CCCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Tert-butylphenyl Group Introduction
The tert-butylphenyl moiety is introduced via reductive amination between tert-butylamine derivatives and aryl aldehydes. For example, reacting 3-tert-butylbenzaldehyde with piperidin-3-amine under hydrogenation conditions (10 bar H₂, Pd/C catalyst) yields the target compound after 14 hours at 65°C. This method, adapted from unsymmetric secondary amine syntheses, achieves 83–90% purity with tertiary amine byproducts limited to <3%.
Reaction Conditions:
- Catalyst: 5% Pd/C (0.5–1.0 equiv)
- Solvent: Ethanol or acetic acid
- Temperature: 65–120°C
- Pressure: 0.6–10 bar H₂
Gas chromatography analyses confirm minimal residual tert-butylamine (<3.4%) and aldehydes (<0.2%) under optimized parameters.
Boc Protection-Deprotection Strategies
Intermediate Synthesis via Boc-Aminopiperidine
tert-Butyl 3-aminopiperidine-1-carboxylate, a key intermediate, is synthesized from D-ornithine hydrochloride through a five-step sequence involving esterification, cyclization, and Boc protection.
Synthetic Scheme:
- Esterification: D-Ornithine hydrochloride reacts with anhydrous methanol under HCl saturation, yielding methyl ornithate dihydrochloride (45% yield).
- Cyclization: Sodium methoxide-mediated cyclization forms piperidine-3-amine, isolated as a white solid (73.8% yield after crystallization).
- Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) in methanol introduces the Boc group, achieving >90% conversion.
Deprotection and Functionalization
Selective Boc deprotection using TFMSA/TFA (1:3 v/v) liberates the primary amine, which is subsequently coupled with 3-tert-butylphenyl bromide via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃). This step attains 70–85% yields, with palladium residues removed via Celite filtration.
One-Pot Click Chemistry Approaches
Triazolo Piperidine Formation
Adapting one-pot click chemistry methodologies, 1-(3-Tert-butylphenyl)piperidin-3-amine is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Procedure:
- Azide Preparation: 3-Tert-butylphenyl azide is generated from the corresponding bromide using NaN₃ (90% yield).
- Cycloaddition: Piperidin-3-amine reacts with the azide in the presence of Cu(I) (5 mol%), producing the triazolo-piperidine intermediate (95–98% yield).
- Reduction: Hydrogenolysis (H₂, Pd/C) cleaves the triazole ring, yielding the target amine (88% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Byproducts (%) | Reaction Time (h) |
|---|---|---|---|---|
| Reductive Amination | 83–90 | 94–97 | 3–8 | 12–14 |
| Boc Protection | 70–85 | 89–93 | 5–11 | 24–36 |
| Click Chemistry | 88–95 | 97–99 | 1–3 | 5–6 |
Reductive amination offers rapid synthesis but requires high-pressure equipment. Boc protection ensures regioselectivity at the expense of multi-step complexity. Click chemistry balances speed and purity, though azide handling poses safety challenges.
Optimization Strategies
Catalyst Screening
Palladium catalysts (Pd/C, Pd₂(dba)₃) outperform Raney nickel in hydrogenation efficiency, reducing reaction times by 30%. Copper(I) iodide in click chemistry enhances regioselectivity, minimizing isomer formation.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve Boc deprotection rates by 20% compared to THF. Ethanol-water mixtures (4:1 v/v) enhance crystallization purity to >99%.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Tert-butylphenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(3-Tert-butylphenyl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-tert-butylphenyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Features
The piperidin-3-amine scaffold is highly versatile, with modifications at the nitrogen or phenyl ring significantly altering physicochemical and biological properties. Below is a comparative analysis of select analogs:
Table 1: Structural and Functional Comparison of Piperidin-3-amine Derivatives
Pharmacokinetic and Functional Insights
- Lipophilicity and Bioavailability : The tert-butyl group in 1-(3-Tert-butylphenyl)piperidin-3-amine increases logP compared to pyrimidine or pyrazole-substituted analogs, suggesting enhanced membrane permeability . In contrast, polar substituents (e.g., pyrimidine in ) reduce logP but improve aqueous solubility.
- Receptor Binding : Analogs like (3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine exhibit strong binding to kinase domains, as evidenced by crystallographic data in PDB entry 5JT .
- Synthetic Accessibility : Chloropyrimidine derivatives (e.g., ) are synthesized via nucleophilic substitution, while tert-butylphenyl analogs require Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Research and Development Trends
Piperidin-3-amine derivatives are pivotal in developing kinase inhibitors, antiviral agents, and neuroreceptor modulators. For instance:
- Patent Activity : European patents highlight methods for synthesizing tert-butylphenyl-piperidine carbamates, emphasizing their role in cyclopropane-based therapeutics .
Biological Activity
1-(3-Tert-butylphenyl)piperidin-3-amine is an organic compound that has garnered interest in pharmacological research due to its structural characteristics and potential biological activities. This article delves into the compound's biological activity, including its interactions with various biological targets, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C15H22N
- Structure : The compound consists of a piperidine ring substituted with a tert-butyl group and a phenyl group, which contributes to its steric properties and potential selectivity for biological targets.
Biological Activity
Pharmacological Potential
1-(3-Tert-butylphenyl)piperidin-3-amine has shown promise in various pharmacological applications, particularly due to its structural similarity to other active piperidine derivatives. Key areas of biological activity include:
- Neurotransmitter Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
- Enzyme Inhibition : Its potential to inhibit specific enzymes could affect metabolic pathways and cellular processes.
Binding Affinity Studies
Research has demonstrated that 1-(3-Tert-butylphenyl)piperidin-3-amine exhibits binding affinity to various receptors. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance have been employed to quantify these interactions. For instance, studies have indicated significant binding affinity for calmodulin-dependent kinases, which are crucial in cellular signaling pathways .
Study on Antiviral Activity
A notable study explored the antiviral properties of compounds similar to 1-(3-Tert-butylphenyl)piperidin-3-amine against the Zika virus (ZIKV). The findings indicated that compounds with a 3-tert-butyl group exhibited enhanced antiviral activity. Specifically, one derivative demonstrated over 68% inhibition of ZIKV replication at a concentration of 1 μM, suggesting a favorable pharmacological profile for further development .
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis highlighted the importance of the tert-butyl substitution in enhancing biological activity compared to other substituents. For example, compounds lacking this group showed significantly reduced efficacy in inhibiting viral replication .
The mechanism by which 1-(3-Tert-butylphenyl)piperidin-3-amine exerts its effects involves several pathways:
- Receptor Binding : The compound likely binds to specific receptors on cell surfaces, initiating intracellular signaling cascades.
- Enzyme Modulation : It may inhibit or activate enzymes critical for various biological processes, thereby influencing metabolic pathways.
- Gene Expression Regulation : The compound might also affect gene expression patterns, leading to altered protein synthesis and cellular function .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(3-Tert-butylphenyl)piperidin-3-amine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(4-Methylphenyl)piperidin-3-amine | Similar piperidine structure | Methyl group instead of tert-butyl |
| 1-(2-Methylphenyl)piperidin-3-amine | Different phenyl substitution | Potentially different biological activity |
| 1-(Phenethyl)piperidin-3-amine | Contains a phenethyl substituent | May exhibit different receptor interactions |
| 1-(3-Isopropylphenyl)piperidin-3-amine | Isopropyl group instead of tert-butyl | Enhanced steric hindrance affecting reactivity |
The presence of the tert-butyl group significantly influences the compound's steric properties and selectivity for biological targets compared to these similar compounds.
Q & A
Advanced Research Question
- Chiral HPLC : Resolves enantiomers using chiral stationary phases.
- X-ray Crystallography : Provides definitive stereochemical assignments for crystalline derivatives.
- Vibrational Circular Dichroism (VCD) : Analyzes chiral centers in solution.
- NMR with Chiral Shift Reagents : Eu(hfc)₃ can induce splitting of enantiomeric signals .
What spectroscopic methods are most effective for characterizing the molecular structure of 1-(3-Tert-butylphenyl)piperidin-3-amine?
Basic Research Question
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming tert-butyl and piperidine moieties.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C-H bonds .
How can computational modeling be integrated into the study of 1-(3-Tert-butylphenyl)piperidin-3-amine's pharmacological interactions?
Advanced Research Question
- Molecular Docking : Predict binding affinity to targets like GPCRs or enzymes using AutoDock Vina.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS).
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity .
What are the stability profiles of 1-(3-Tert-butylphenyl)piperidin-3-amine under various pH and temperature conditions?
Basic Research Question
The compound is stable in neutral to slightly acidic conditions but degrades in strong acids/bases due to amine protonation or hydrolysis. Thermal stability tests (TGA/DSC) show decomposition above 200°C. Store at -20°C in inert atmospheres to prevent oxidation .
What strategies are recommended for resolving contradictions in biological activity data across different studies involving 1-(3-Tert-butylphenyl)piperidin-3-amine?
Advanced Research Question
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and assay protocols.
- Dose-Response Curves : Compare EC₅₀ values across studies to identify potency variations.
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent choice (DMSO vs. saline) .
What safety precautions are necessary when handling 1-(3-Tert-butylphenyl)piperidin-3-amine in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes if exposed .
How should researchers design dose-response experiments to evaluate the therapeutic index of 1-(3-Tert-butylphenyl)piperidin-3-amine derivatives?
Advanced Research Question
- In Vitro : Test cytotoxicity (e.g., MTT assay) and target inhibition (e.g., IC₅₀) across 8–10 dose concentrations.
- In Vivo : Use rodent models with escalating doses (mg/kg) to determine LD₅₀ and ED₅₀.
- Statistical Analysis : Apply Hill slope models to quantify efficacy-toxicity margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
